molecular formula C22H20N4O2 B5400799 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one

1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No. B5400799
M. Wt: 372.4 g/mol
InChI Key: BMWKDMSFCGUTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. SPI is a spirocyclic compound that contains an indole ring and a piperidine ring, which are both important pharmacophores in drug discovery.

Mechanism of Action

The mechanism of action of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways that are important in cancer and neurodegenerative diseases. 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition, 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to inhibit the activity of protein kinases, which are important signaling molecules in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has several biochemical and physiological effects that are important in its potential applications as a therapeutic agent. 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting cancer cell growth. In addition, 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to increase the levels of acetylated histones, which are important for regulating gene expression. 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has also been shown to increase the levels of several neuroprotective proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important for promoting neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to have cytotoxic effects on several cancer cell lines and neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of using 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in lab experiments is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for testing.

Future Directions

There are several future directions for the study of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. One area of interest is the development of more efficient synthesis methods for 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, which could increase the yield and availability of the compound for testing. Another area of interest is the study of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in combination with other therapeutic agents, which could enhance its efficacy in treating cancer and neurodegenerative diseases. Finally, the study of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in clinical trials is an important future direction, which could provide valuable information on its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, including the condensation of 2-(1H-imidazol-2-yl)benzoic acid with 3-(dimethylamino)propylamine to form the intermediate 2-(1H-imidazol-2-yl)benzyl-3-(dimethylamino)propylamine. This intermediate is then cyclized with isatin to form the spirocyclic compound 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. The overall yield of this synthesis method is around 20-30%.

Scientific Research Applications

1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to have cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-20(16-7-2-1-6-15(16)19-23-11-12-24-19)26-13-5-10-22(14-26)17-8-3-4-9-18(17)25-21(22)28/h1-4,6-9,11-12H,5,10,13-14H2,(H,23,24)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWKDMSFCGUTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC=C3C4=NC=CN4)C5=CC=CC=C5NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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